molecular formula C16H23N3O3 B14784120 Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate

Cat. No.: B14784120
M. Wt: 305.37 g/mol
InChI Key: PBGLBNZHZAHXEB-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate (CAS 1354033-30-9) is a heterocyclic carbamate derivative with a molecular formula of C₁₆H₂₃N₃O₃ and a molecular weight of 305.37 g/mol . It features a pyrrolidine ring substituted with a benzyl carbamate group and an (S)-2-aminopropanoyl moiety. This compound is synthesized via multistep protocols involving protecting group strategies (e.g., benzyl chloroformate) and stereoselective coupling reactions, as inferred from analogous syntheses in the literature . Its primary applications lie in medicinal chemistry as a building block for protease inhibitors or kinase-targeting agents, though specific biological data remain proprietary .

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)19-8-7-14(10-19)9-18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21)

InChI Key

PBGLBNZHZAHXEB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl carbamate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the carbamate moiety.

    Substitution: Substituted benzyl carbamate derivatives.

Scientific Research Applications

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate is a complex organic compound with a benzyl group attached to a carbamate moiety, which is linked to a pyrrolidine ring containing an amino acid derivative. It can be categorized as an amino acid derivative due to the presence of the (S)-2-aminopropanoyl group. This compound's structure suggests applications in medicinal chemistry, particularly in designing drugs that target specific biological pathways.

Chemical Properties and Reactivity
The chemical reactivity of this compound can be analyzed through its functional groups. The benzylic carbon adjacent to the aromatic ring is particularly reactive and can undergo various reactions. The carbamate group allows for further reactions typical of amides, such as hydrolysis under acidic or basic conditions, yielding the corresponding amine and carboxylic acid.

Potential Biological Activities
this compound may exhibit biological activities due to its structural components. The pyrrolidine ring is associated with various pharmacological effects, including potential neuroprotective properties. Compounds with similar structures have been studied for their roles in modulating neurotransmitter systems, particularly those related to dopamine and serotonin pathways. Derivatives of amino acid carbamates can influence synaptic transmission and may have therapeutic implications in treating neurological disorders.

Potential Applications
this compound has potential applications in medicinal chemistry due to its ability to interact with biological systems. Interaction studies would focus on its binding affinity and efficacy at various receptors, with preliminary studies including receptor binding assays, enzyme inhibition assays, and cell-based assays. These studies would provide insights into its therapeutic potential and safety profile.

Structural Similarities and Unique Features
Several compounds share structural similarities with this compound. These compounds highlight the versatility of benzyl and pyrrolidine functionalities in drug design while emphasizing the unique combination present in this compound that may confer distinct biological properties.

Table of Compounds with Structural Similarities

Compound NameStructure HighlightsUnique Features
Benzyl CarbamateContains a simple benzyl carbamate structureUsed primarily as a protecting group in synthesis
(S)-Proline DerivativesContains a proline backboneImportant for collagen synthesis
Benzyl (S)-Serine CarbamateSimilar amino acid structurePotential role in neurotransmitter modulation
Pyrrolidine-based Neurotransmitter AnaloguesPyrrolidine ring with varying side chainsTargeted for specific receptor interactions

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Stereoisomeric Analogues

  • Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate (CAS 1401664-80-9): Shares the same molecular formula (C₁₆H₂₃N₃O₃) and weight (305.37 g/mol) as the target compound but differs in the stereochemistry of the pyrrolidine substituent (R-configuration vs. S-configuration). This stereochemical divergence can significantly alter receptor binding and metabolic stability . Synthesis: Requires chiral resolution or enantioselective catalysis, similar to the (S)-isomer but with distinct stereochemical control .

Valine-Derived Carbamates

  • Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate and (S)-enantiomer: These compounds (e.g., CAS 163442-56-6) replace the pyrrolidine ring with a valine-derived backbone. Their synthesis involves coupling benzyl chloroformate with dl-valine or enantiopure (S)-valine, followed by ammonolysis . Key Differences:
  • The absence of a pyrrolidine ring reduces conformational rigidity compared to the target compound.

Pyrrolidine-Containing Carbamates with Varied Substituents

  • The cyclohexyl moiety increases steric bulk, which may hinder enzymatic degradation .
  • (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate (CAS 163442-56-6):
    • Incorporates a 4-hydroxyphenyl group, introducing hydrogen-bonding capacity. The molecular formula (C₂₁H₂₆N₂O₃ ) and weight (354.44 g/mol ) reflect its larger, more complex structure .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Key Applications
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate (1354033-30-9) C₁₆H₂₃N₃O₃ 305.37 Pyrrolidine, benzyl carbamate, (S)-2-aminopropanoyl 97% Medicinal chemistry intermediates
Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate (1401664-80-9) C₁₆H₂₃N₃O₃ 305.37 Same as above, R-configuration 97% Stereochemical studies
(S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate (163442-56-6) C₂₁H₂₆N₂O₃ 354.44 4-Hydroxyphenyl, pyrrolidine N/A Kinase inhibitor research
Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate (N/A) C₁₃H₁₆N₂O₃ 248.28 Valine backbone, benzyl carbamate N/A Peptidomimetic design

Q & A

Basic: What are the key steps in synthesizing Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Reduction of intermediates using sodium borohydride (NaBH₄) in methanol, followed by recrystallization with ethanol to isolate products .
  • Step 2 : Activation of carboxylic acids using coupling agents like EDC·HCl and HOBt in DMF, enabling amide bond formation with pyrrolidine derivatives. Triethylamine is often added to maintain basic conditions .
  • Step 3 : Purification via column chromatography or recrystallization (e.g., ethyl acetate or ethanol) to achieve high purity .

Basic: How should this compound be stored to ensure stability?

  • Storage : Keep in tightly sealed containers under dry, inert conditions (e.g., argon atmosphere) at -20°C to prevent hydrolysis or oxidation .
  • Handling : Use moisture-resistant packaging (e.g., desiccant-containing vials) during transport. Avoid exposure to humidity and direct light .

Advanced: How can the stereochemical integrity of the (S)-2-aminopropanoyl moiety be confirmed during synthesis?

  • Chiral HPLC : Use a chiral stationary phase (e.g., CHIRALPAK® AD-H) with a mobile phase of hexane/isopropanol to resolve enantiomers .
  • Optical Rotation : Compare observed [α]D values with literature data for the (S)-configured intermediate .
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm absolute configuration .

Advanced: What strategies optimize coupling reaction yields in the synthesis of derivatives?

  • Coupling Agents : Replace EDC·HCl with DMT-MM for higher efficiency in polar aprotic solvents like DMF .
  • Temperature Control : Conduct reactions at 0–4°C to minimize racemization during amide bond formation .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 1–2 hours vs. 12–15 hours) while maintaining >90% yield .

Advanced: How can researchers resolve contradictory data in derivative characterization?

  • Case Example : If NMR spectra show unexpected peaks, perform 2D NMR (HSQC, HMBC) to distinguish between regioisomers or diastereomers .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ions and rule out adduct formation .
  • Reproducibility : Cross-validate synthetic protocols (e.g., reagent batches, solvent purity) to identify batch-dependent anomalies .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

  • Cholinesterase Inhibition :
    • Method : Use Ellman’s assay with acetylthiocholine as a substrate. Measure IC₅₀ values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
    • SAR Analysis : Compare inhibitory activity of derivatives with modified carbamate/pyrrolidine groups to identify critical pharmacophores .
  • Cellular Uptake : Employ fluorescently tagged analogs and confocal microscopy to assess intracellular localization .

Basic: What safety precautions are required during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How can computational methods guide the design of derivatives?

  • Docking Studies : Use AutoDock Vina to model interactions with AChE’s catalytic site. Prioritize derivatives with strong hydrogen bonds to Ser203 .
  • QSAR Models : Develop regression models correlating logP values with inhibitory activity to predict bioactivity of novel analogs .

Advanced: What analytical techniques validate purity for in vivo studies?

  • HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities ≤0.1% .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How can racemization during synthesis be minimized?

  • Low-Temperature Reactions : Perform coupling steps at 0°C to stabilize the (S)-configuration .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups for amines to prevent undesired stereochemical inversion .

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